3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride
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Overview
Description
3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride is a chemical compound that belongs to the pyridine family. It is known for its potential therapeutic and industrial applications. The compound has a molecular formula of C8H12N2O2 and a molecular weight of 168.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2-one typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxyethyl)pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(2-methoxyethyl)pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxyethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-hydroxyethyl)pyridin-2-one
- 3-Amino-1-(2-ethoxyethyl)pyridin-2-one
- 3-Amino-1-(2-propoxyethyl)pyridin-2-one
Uniqueness
3-Amino-1-(2-methoxyethyl)pyridin-2-one is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its methoxyethyl group provides unique steric and electronic effects, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-6-5-10-4-2-3-7(9)8(10)11;/h2-4H,5-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLWMZNYWYWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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